Ethyl 9h-fluoren-2-ylcarbamate
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Overview
Description
Ethyl 9h-fluoren-2-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group attached to the nitrogen atom of the carbamate functional group, which is further connected to a 9H-fluorene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 9h-fluoren-2-ylcarbamate can be synthesized through a Steglich esterification reaction. This method involves the reaction of 9H-fluoren-2-ylcarbamic acid with ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the selection of environmentally friendly solvents and reagents can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 9h-fluoren-2-ylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 9H-fluoren-2-ylcarbamic acid and ethanol.
Oxidation: Oxidative reactions can convert the fluorene moiety into fluorenone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Hydrolysis: 9H-fluoren-2-ylcarbamic acid and ethanol.
Oxidation: Fluorenone derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 9h-fluoren-2-ylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 9h-fluoren-2-ylcarbamate involves its interaction with specific molecular targets. The carbamate functional group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted .
Comparison with Similar Compounds
Ethyl 9h-fluoren-2-ylcarbamate can be compared with other similar compounds, such as:
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- 2-Dimethylaminoethyl 9-hydroxyfluorene-9-carboxylate
These compounds share structural similarities with this compound but differ in their functional groups and specific applications
Properties
CAS No. |
1785-15-5 |
---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
ethyl N-(9H-fluoren-2-yl)carbamate |
InChI |
InChI=1S/C16H15NO2/c1-2-19-16(18)17-13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10H,2,9H2,1H3,(H,17,18) |
InChI Key |
IYDQGWFEMQZKDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
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